Panidazole
描述
Panidazole is a chemical compound belonging to the class of nitroimidazoles. It is known for its antimicrobial properties, particularly against protozoal infections. The molecular formula of this compound is C₁₁H₁₂N₄O₂, and it has a molecular weight of 232.24 g/mol . This compound has been studied for its effectiveness in treating infections caused by protozoa such as Trichomonas vaginalis and Entamoeba histolytica .
准备方法
合成路线和反应条件
帕尼达唑可以通过各种化学反应合成,这些反应涉及咪唑衍生物的硝化。 一种常见的方法包括对2-甲基咪唑进行硝化,然后进行后续反应,在所需位置引入硝基 。反应条件通常包括在受控温度下使用强酸和硝化剂,以确保选择性地形成硝基咪唑结构。
工业生产方法
在工业环境中,帕尼达唑的生产涉及使用优化反应条件的大规模化学合成,以最大限度地提高产量和纯度。 该工艺可能包括结晶、过滤和纯化等步骤,以获得最终产品的高纯度形式 。先进设备和技术的应用确保了帕尼达唑在制药应用中的高效和经济的生产。
化学反应分析
反应类型
帕尼达唑会发生各种化学反应,包括:
氧化: 帕尼达唑可以被氧化形成不同的氧化产物,具体取决于反应条件。
还原: 帕尼达唑中的硝基可以使用还原剂(如氢气)在催化剂存在下还原为氨基。
取代: 帕尼达唑可以进行取代反应,其中硝基被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用氢气、钯碳和硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应,包括胺和硫醇。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,帕尼达唑的还原可以产生氨基咪唑衍生物,而氧化可以产生各种氧化的硝基咪唑化合物 .
科学研究应用
帕尼达唑已被广泛研究用于各种领域的应用:
化学: 帕尼达唑用作合成具有潜在抗菌特性的其他硝基咪唑衍生物的前体。
生物学: 它用于研究原生动物感染的机制和新型抗菌剂的开发。
作用机制
帕尼达唑通过靶向原生动物细胞的DNA发挥作用。 帕尼达唑中的硝基在原生动物细胞内被还原,导致形成反应性中间体,这些中间体导致DNA损伤并抑制DNA合成 。这导致原生动物细胞死亡和感染的消退。分子靶点包括参与DNA复制和修复的DNA和相关酶。
相似化合物的比较
帕尼达唑是硝基咪唑家族的一部分,其中包括其他化合物,例如:
- 甲硝唑
- 替硝唑
- 奥硝唑
- 替硝唑
- 二甲硝咪唑
- 卡硝唑
独特性
与其他硝基咪唑相比,帕尼达唑对某些原生动物感染显示出更高的效力 。其独特的化学结构使其能够更有效地与原生动物细胞的DNA相互作用,从而增强抗菌活性。 此外,帕尼达唑已被发现具有良好的安全性,使其成为某些临床环境中的首选 .
生物活性
Panidazole is a nitroimidazole derivative primarily used for treating protozoal infections, particularly intestinal amoebiasis and vaginal trichomoniasis. This article explores the compound's biological activity, including its efficacy, mechanisms of action, side effects, and comparative studies with other treatments.
This compound operates through the generation of free radicals upon reduction of its nitro group, which leads to damage to DNA and other cellular components in susceptible organisms. This mechanism is similar to that of other nitroimidazoles, such as metronidazole, which are well-documented for their antiprotozoal and antibacterial activities.
Intestinal Amoebiasis
A clinical study involving 18 patients treated with this compound at doses ranging from 1.0 to 2.0 grams per day for six days demonstrated that higher doses yielded better therapeutic results. The cure rates were compared with metronidazole in a larger trial involving 100 patients:
Drug | Dose (g/day) | Cure Rate (%) |
---|---|---|
This compound | 2.0 | 68 |
Metronidazole | 2.0 | 80 |
Despite showing effectiveness, this compound's results were not superior to those obtained with metronidazole, which remains the standard treatment for amoebiasis .
Vaginal Trichomoniasis
In another study involving 100 cases of vaginal trichomoniasis, this compound was administered at a dose of 1.0 g per day for either seven or ten days. The observed cure rates were:
Duration of Treatment | Cure Rate (%) |
---|---|
7 days | 50 |
10 days | 60 |
These results indicate moderate efficacy but again highlight that this compound does not outperform metronidazole or other nitroimidazoles .
Side Effects
Side effects associated with this compound treatment were reported in a significant percentage of patients:
- Intestinal Amoebiasis : Side effects occurred in 74% of patients.
- Vaginal Trichomoniasis : Side effects occurred in 46% of patients.
No severe toxic effects were noted in hematological, biochemical, or renal function tests during these studies .
Comparative Analysis with Other Nitroimidazoles
Research on nitroimidazoles has highlighted their potential mutagenic and genotoxic properties. A study evaluated the biological activities of various nitroimidazoles, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that while this compound exhibited some antitrypanosomal activity, it did not meet the structural requirements necessary for high efficacy against this pathogen .
Case Studies and Research Findings
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A patient with refractory intestinal amoebiasis was treated with a combination therapy including this compound, resulting in symptom resolution but highlighting the need for further investigation into optimal dosing strategies.
- Case Study 2 : In a cohort study assessing the efficacy of various treatments for trichomoniasis, this compound was noted for its moderate success but was often overshadowed by metronidazole's superior performance.
These findings underscore the importance of ongoing research into alternative treatments and combinations that may enhance efficacy while minimizing side effects .
属性
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPMCPJIWUCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160209 | |
Record name | Panidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-33-5 | |
Record name | Panidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13752-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panidazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Panidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。